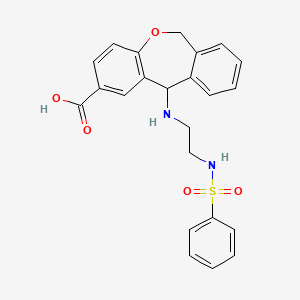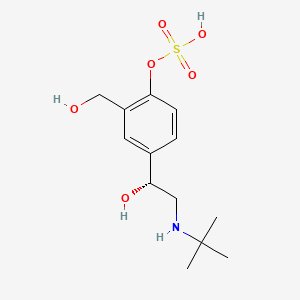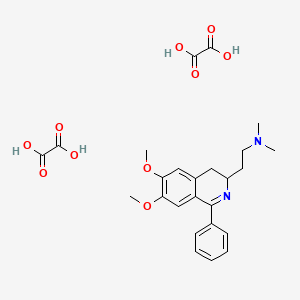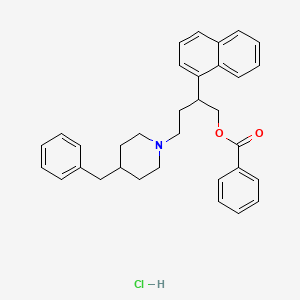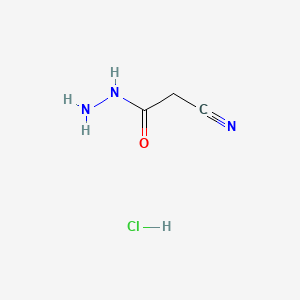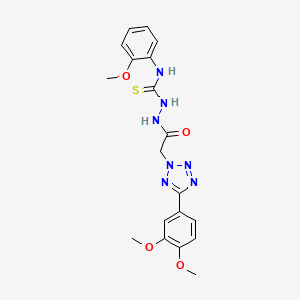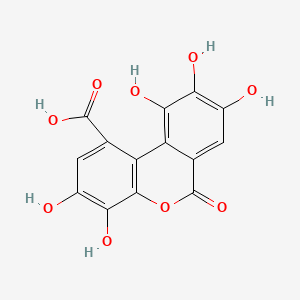
N-((1,1-Dimethylethoxy)carbonyl)-L-tyrosine hydrogen sulfate (ester) monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1,1-Dimethylethoxy)carbonyl)-L-tyrosine hydrogen sulfate (ester) monosodium salt is a chemical compound that belongs to the class of organic compounds known as amino acid derivatives. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,1-Dimethylethoxy)carbonyl)-L-tyrosine hydrogen sulfate (ester) monosodium salt typically involves the protection of the amino group of L-tyrosine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dioxane at low temperatures to ensure the selective protection of the amino group. The resulting N-Boc-L-tyrosine is then reacted with sulfuric acid to form the hydrogen sulfate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pH to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-((1,1-Dimethylethoxy)carbonyl)-L-tyrosine hydrogen sulfate (ester) monosodium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohols, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
N-((1,1-Dimethylethoxy)carbonyl)-L-tyrosine hydrogen sulfate (ester) monosodium salt is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other amino acid derivatives.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and protein modifications.
Medicine: It is used in the development of pharmaceuticals and as a model compound in drug discovery.
Mécanisme D'action
The mechanism of action of N-((1,1-Dimethylethoxy)carbonyl)-L-tyrosine hydrogen sulfate (ester) monosodium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes, leading to the formation of modified proteins or peptides. The pathways involved in these interactions include enzymatic catalysis and receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-((1,1-Dimethylethoxy)carbonyl)-L-tyrosine hydrogen sulfate (ester) monosodium salt include:
- N-((1,1-Dimethylethoxy)carbonyl)-L-serine hydrogen sulfate (ester) monosodium salt
- N-((1,1-Dimethylethoxy)carbonyl)-L-threonine hydrogen sulfate (ester) monosodium salt
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows it to participate in unique chemical reactions and interactions that are not possible with other similar compounds. This makes it a valuable compound in various scientific research applications .
Propriétés
Numéro CAS |
91726-45-3 |
|---|---|
Formule moléculaire |
C14H18NNaO8S |
Poids moléculaire |
383.35 g/mol |
Nom IUPAC |
sodium;[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl] sulfate |
InChI |
InChI=1S/C14H19NO8S.Na/c1-14(2,3)22-13(18)15-11(12(17)23-24(19,20)21)8-9-4-6-10(16)7-5-9;/h4-7,11,16H,8H2,1-3H3,(H,15,18)(H,19,20,21);/q;+1/p-1/t11-;/m0./s1 |
Clé InChI |
TUEKCVKPQRQIAP-MERQFXBCSA-M |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


